molecular formula C18H17ClN2O4 B2625125 [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-79-8

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2625125
CAS No.: 1003101-79-8
M. Wt: 360.79
InChI Key: AEBCTMYKVHTMBC-UHFFFAOYSA-N
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Description

The compound [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a hybrid ester-acetamide derivative featuring a 4-chlorophenylacetate moiety linked via a 2-oxoethyl bridge to a 4-acetamidoaniline group.

Properties

IUPAC Name

[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-12(22)20-15-6-8-16(9-7-15)21-17(23)11-25-18(24)10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBCTMYKVHTMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 4-acetamidoaniline with 2-oxoethyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile, while catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often involve the use of automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases due to its bioactive properties.

    Industry: In the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Applications References
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate (Target) C₁₈H₁₇ClN₂O₅ 376.79 4-Acetamidoanilino, 4-chlorophenylacetate Not explicitly reported (inferred: potential enzyme inhibition or synthetic intermediate) -
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate C₁₄H₁₅ClN₂O₂ 290.74 4-chlorophenyl, imidazole, ethyl ester Strong inhibition of nuclear sirtuins in NSCLC cell lines; superior docking scores vs. sirtuins
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone C₁₄H₁₁Cl₂NO 296.15 Bis-4-chlorophenyl, ethanone Intermediate in indole synthesis; no significant hydrogen bonding in crystal structure
Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate C₁₇H₁₄ClNO₄ 331.75 4-chlorophenyl, benzoyl, ethyl ester Synthetic intermediate; melting point 139–141°C
2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate C₁₈H₁₆ClNO₄ 345.78 2-acetylphenyl, 4-chlorophenylacetate No explicit activity data; structurally similar to target compound
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate C₁₉H₂₅N₃O₆ 391.42 4-methoxyanilino, cyclohexanecarbonylamino No activity reported; highlights ester-amide hybrid design

Key Structural and Functional Differences

Backbone Flexibility vs. Rigidity: The target compound’s 2-oxoethyl bridge allows conformational flexibility, which may enhance binding to enzyme active sites compared to rigid analogs like 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone (dihedral angle between phenyl rings: 3.14°) . In contrast, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate incorporates a rigid imidazole ring, likely contributing to its high sirtuin inhibitory activity .

Substituent Effects on Bioactivity: The 4-acetamidoanilino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to simpler anilino derivatives (e.g., 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone lacks hydrogen-bond donors/acceptors in its crystal structure) .

Ester vs. Amide Linkages: Compounds like [2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate feature dual amide linkages, which may improve metabolic stability compared to ester-containing analogs .

Biological Activity

[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a chemical compound that has gained attention in scientific research due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2OC_{18}H_{17}ClN_{2}O, and its molecular weight is approximately 360.8 g/mol. The structure includes an acetamidoanilino group and a chlorophenyl acetate moiety, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound has been shown to inhibit certain enzyme activities, which can lead to various therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of Sentrin/SUMO-specific protease 1 (SENP1), which plays a role in prostate cancer progression .
  • Anticancer Properties : Preliminary studies suggest that the compound may be effective against certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : The compound's structural features may confer antibacterial properties, although detailed evaluations are necessary to confirm these effects.

Research Findings and Case Studies

Several studies have highlighted the potential of this compound:

  • Inhibition of SENP1 : A study focused on virtual screening identified the compound as a lead inhibitor of SENP1, suggesting it could be developed into a small molecule drug targeting this enzyme for prostate cancer treatment .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the benzoate substituent can enhance the inhibitory potency against SENP1, paving the way for optimized derivatives with improved efficacy .
  • Biological Evaluations : Initial evaluations have shown promising results regarding the compound's ability to affect cellular processes linked to inflammation and cancer cell growth. Further studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetateMethyl group instead of chlorinePotentially similar enzyme inhibition
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetateFluorine atom instead of chlorineVarying bioactivity profiles
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-bromophenyl)acetateBromine atom instead of chlorinePotentially enhanced reactivity

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